2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound characterized by its unique pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. The reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and fluorinating agents, such as difluoromethyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is unique due to its specific pyrazole structure and the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20ClF2N5O |
---|---|
Molecular Weight |
359.80 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H20ClF2N5O/c1-6-22-9(4)12(7(2)20-22)19-15(24)10(5)23-8(3)11(16)13(21-23)14(17)18/h10,14H,6H2,1-5H3,(H,19,24) |
InChI Key |
WUBBKBKMVXEFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Cl)C)C |
Origin of Product |
United States |
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